(Cyclopentadienyl)(pentamethylcyclopentadienyl)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RCL T235024 is a chemical compound with the molecular formula C15H20Cl2Zr and a molecular weight of 362.453. It is a zirconium-based compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Analyse Chemischer Reaktionen
RCL T235024 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and peroxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, hydrides, and reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while reduction may produce zirconium hydrides .
Wissenschaftliche Forschungsanwendungen
RCL T235024 has several scientific research applications, including:
Chemistry: It is used in the study of organometallic chemistry and catalysis.
Biology: It may be used in the development of new biomaterials and biocompatible coatings.
Industry: It is used in the development of advanced materials and coatings for various industrial applications.
Wirkmechanismus
The mechanism of action of RCL T235024 involves its interaction with molecular targets and pathways specific to zirconium-based compounds. It may act as a catalyst in various chemical reactions, facilitating the formation or breaking of chemical bonds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
RCL T235024 can be compared with other zirconium-based compounds, such as:
Zirconium tetrachloride (ZrCl4): A common zirconium compound used in various chemical reactions.
Zirconocene dichloride (C10H10ZrCl2): An organometallic compound used in catalysis and polymerization reactions.
Zirconium oxide (ZrO2): A widely used compound in ceramics and advanced materials.
RCL T235024 is unique due to its specific molecular structure and properties, which make it suitable for specialized research applications .
Eigenschaften
Molekularformel |
C15H20Cl2Zr |
---|---|
Molekulargewicht |
362.4 g/mol |
InChI |
InChI=1S/C10H15.C5H5.2ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-5-3-1;;;/h1-5H3;1-5H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
LHHAUUVITWQDQI-UHFFFAOYSA-L |
Kanonische SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.